molecular formula C22H30O5 B030565 6-oxoundec-10-en-2-yl 2-ethenyl-4,6-dimethoxybenzoate CAS No. 312305-42-3

6-oxoundec-10-en-2-yl 2-ethenyl-4,6-dimethoxybenzoate

Cat. No.: B030565
CAS No.: 312305-42-3
M. Wt: 374.5 g/mol
InChI Key: QWDNEGNCWJHTQE-UHFFFAOYSA-N
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Description

rac 2-Ethenyl-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both aromatic and aliphatic components, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of rac 2-Ethenyl-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester involves multiple steps, typically starting with the preparation of the benzoic acid derivative. The synthetic route may include:

    Ethenylation: Introduction of the ethenyl group to the benzoic acid derivative.

    Methoxylation: Addition of methoxy groups to the aromatic ring.

    Esterification: Formation of the ester linkage with 1-Methyl-5-oxo-9-decen-1-yl.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and controlled reaction conditions to achieve the desired product.

Chemical Reactions Analysis

rac 2-Ethenyl-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac 2-Ethenyl-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac 2-Ethenyl-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to rac 2-Ethenyl-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester include:

    2-Ethenyl-4,6-dimethoxy-benzoic Acid: Lacks the ester linkage, making it less complex.

    1-Methyl-5-oxo-9-decen-1-yl Ester: Lacks the aromatic component, resulting in different chemical properties.

    4,6-Dimethoxy-benzoic Acid Derivatives: Various derivatives with different substituents on the aromatic ring.

The uniqueness of rac 2-Ethenyl-4,6-dimethoxy-benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester lies in its combined aromatic and aliphatic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-oxoundec-10-en-2-yl 2-ethenyl-4,6-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-6-8-9-12-18(23)13-10-11-16(3)27-22(24)21-17(7-2)14-19(25-4)15-20(21)26-5/h6-7,14-16H,1-2,8-13H2,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDNEGNCWJHTQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)CCCC=C)OC(=O)C1=C(C=C(C=C1OC)OC)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445241
Record name AGN-PC-0NAXPB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312305-42-3
Record name AGN-PC-0NAXPB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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